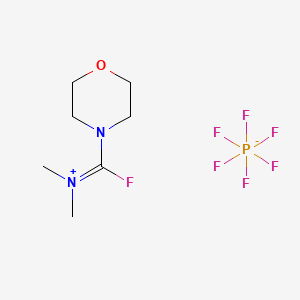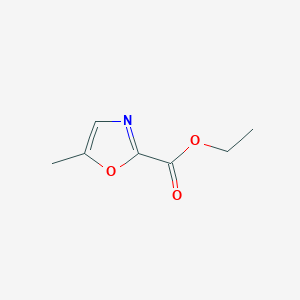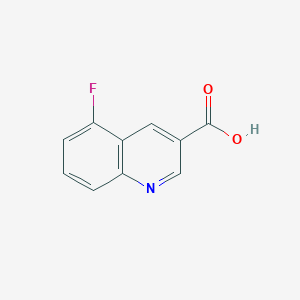
N-(Fluor(morpholino)methylen)-N-methylmethanaminiumhexafluorophosphat(V)
Übersicht
Beschreibung
“N-(Fluoro(morpholino)methylene)-N-methylmethanaminium hexafluorophosphate” is also known as Tetramethylfluoroformamidinium hexafluorophosphate or TFFH . It is an in situ coupling reagent that converts protected amino acids to the corresponding acid fluoride in the presence of a base .
Synthesis Analysis
TFFH is used in peptide synthesis . It is used as a reagent for the synthesis of cationic antimicrobial β-2,2-amino acid derivatives, philanthotoxin analogues for inhibition of the ionotropic glutamate receptor, small β-peptidomimetics for antimicrobials, and hydrazone ligation to assemble multifunctional viral nanoparticles .Molecular Structure Analysis
The molecular structure of TFFH contains DNA bases attached to a backbone of methylenemorpholine rings linked through phosphorodiamidate groups . The empirical formula is C5H12F7N2P .Chemical Reactions Analysis
TFFH is used in coupling reactions . It is used as a reagent for the synthesis of cationic antimicrobial β-2,2-amino acid derivatives, philanthotoxin analogues for inhibition of the ionotropic glutamate receptor, small β-peptidomimetics for antimicrobials, and hydrazone ligation to assemble multifunctional viral nanoparticles .Physical And Chemical Properties Analysis
TFFH is a powder with a molecular weight of 316.20 g/mol . It is soluble in water . The storage temperature is 2-8°C .Wissenschaftliche Forschungsanwendungen
Synthese kationischer antimikrobieller β-2,2-Aminosäurederivate
Diese Verbindung wird als Reagenz für die Synthese von kationischen antimikrobiellen β-2,2-Aminosäurederivaten verwendet. Diese Derivate sind wichtig für ihre potenzielle Verwendung bei der Entwicklung neuer antimikrobieller Wirkstoffe .
Philanthotoxin-Analoga
Es ist auch an der Synthese von Philanthotoxin-Analoga beteiligt, die zur Hemmung des ionotropen Glutamatrezeptors verwendet werden. Dies hat Auswirkungen auf die neurologische Forschung und potenzielle Behandlungen für neurodegenerative Erkrankungen .
Kleine β-Peptidomimetika
Die Verbindung wird zur Herstellung kleiner β-Peptidomimetika verwendet, die als antimikrobielle Wirkstoffe dienen. Peptidomimetika sind Verbindungen, die Peptidstrukturen und -funktionen nachahmen und therapeutisches Potenzial bieten .
Hydrazon-Ligierung
Eine weitere Anwendung ist die Hydrazon-Ligierung zur Assemblierung multifunktionaler viraler Nanopartikel. Diese Technik ist bedeutsam im Bereich der Nanotechnologie und gezielter Wirkstofftransportsysteme .
In-situ-Kupplungsreagenz
Es wirkt als In-situ-Kupplungsreagenz, das geschützte Aminosäuren in Gegenwart einer Base in das entsprechende Säurefluorid umwandelt. Dies ist ein wertvoller Prozess in der Peptidsynthese .
Safety and Hazards
TFFH is considered hazardous. It can cause skin irritation, serious eye irritation, and may cause respiratory irritation . It is recommended to avoid breathing its dust/fume/gas/mist/vapors/spray and to use it only outdoors or in a well-ventilated area . In case of contact with skin or eyes, it is advised to wash with plenty of water and seek medical attention if irritation persists .
Wirkmechanismus
Target of Action
It is known to be used as a reagent in peptide synthesis , suggesting that its targets could be amino acids or peptides.
Mode of Action
This compound acts as an in situ coupling reagent . It smoothly converts protected amino acids to the corresponding acid fluoride in the presence of a base . This process facilitates the coupling of amino acids, particularly those that are hindered .
Result of Action
The result of the action of this compound is the successful coupling of amino acids, particularly hindered ones . This facilitates the synthesis of peptides, which can have various molecular and cellular effects depending on their structure and function.
Action Environment
The action of N-(Fluoro(morpholino)methylene)-N-methylmethanaminium hexafluorophosphate(V) can be influenced by various environmental factors. For instance, the presence of a base is necessary for it to convert protected amino acids to the corresponding acid fluoride . Additionally, it is typically stored at low temperatures (2-8°C) to maintain its stability .
Biochemische Analyse
Biochemical Properties
N-(Fluoro(morpholino)methylene)-N-methylmethanaminium hexafluorophosphate plays a crucial role in biochemical reactions, particularly in the synthesis of peptides and other complex molecules. It interacts with enzymes such as proteases and kinases, facilitating the formation of peptide bonds and phosphorylation reactions. The compound’s ability to form stable complexes with these enzymes enhances its effectiveness in biochemical assays and research .
Cellular Effects
N-(Fluoro(morpholino)methylene)-N-methylmethanaminium hexafluorophosphate has been shown to influence various cellular processes. It affects cell signaling pathways by modulating the activity of key signaling proteins, leading to changes in gene expression and cellular metabolism. For instance, the compound can activate or inhibit specific kinases, resulting in altered phosphorylation states of target proteins . These changes can impact cell proliferation, differentiation, and apoptosis.
Molecular Mechanism
The molecular mechanism of N-(Fluoro(morpholino)methylene)-N-methylmethanaminium hexafluorophosphate involves its interaction with biomolecules at the molecular level. The compound binds to active sites of enzymes, either inhibiting or activating their functions. This binding can lead to conformational changes in the enzymes, affecting their catalytic activity. Additionally, the compound can influence gene expression by interacting with transcription factors and other regulatory proteins .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of N-(Fluoro(morpholino)methylene)-N-methylmethanaminium hexafluorophosphate can change over time. The compound is relatively stable under standard laboratory conditions, but it may degrade over extended periods or under specific environmental conditions. Long-term studies have shown that the compound can have sustained effects on cellular function, including prolonged activation or inhibition of signaling pathways .
Dosage Effects in Animal Models
The effects of N-(Fluoro(morpholino)methylene)-N-methylmethanaminium hexafluorophosphate vary with different dosages in animal models. At low doses, the compound can effectively modulate biochemical pathways without causing significant toxicity. At higher doses, it may exhibit toxic effects, including cellular damage and adverse physiological responses . These dosage-dependent effects highlight the importance of careful dosage optimization in experimental studies.
Metabolic Pathways
N-(Fluoro(morpholino)methylene)-N-methylmethanaminium hexafluorophosphate is involved in various metabolic pathways. It interacts with enzymes such as cytochrome P450s and other oxidoreductases, influencing metabolic flux and metabolite levels. The compound can be metabolized through oxidation, reduction, and conjugation reactions, leading to the formation of various metabolites .
Transport and Distribution
Within cells and tissues, N-(Fluoro(morpholino)methylene)-N-methylmethanaminium hexafluorophosphate is transported and distributed through specific transporters and binding proteins. These interactions facilitate its localization to specific cellular compartments, where it can exert its biochemical effects. The compound’s distribution is influenced by factors such as cell type, tissue architecture, and the presence of specific transporters .
Subcellular Localization
N-(Fluoro(morpholino)methylene)-N-methylmethanaminium hexafluorophosphate exhibits distinct subcellular localization patterns. It can be targeted to specific organelles, such as the nucleus, mitochondria, or endoplasmic reticulum, through targeting signals or post-translational modifications. This localization is critical for its activity and function, as it allows the compound to interact with specific biomolecules within these compartments .
Eigenschaften
IUPAC Name |
[fluoro(morpholin-4-yl)methylidene]-dimethylazanium;hexafluorophosphate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H14FN2O.F6P/c1-9(2)7(8)10-3-5-11-6-4-10;1-7(2,3,4,5)6/h3-6H2,1-2H3;/q+1;-1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WNKKCFSBUCWMNR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[N+](=C(N1CCOCC1)F)C.F[P-](F)(F)(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H14F7N2OP | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
306.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.















![6,7-Dihydro-5H-cyclopenta[b]pyridin-5-amine](/img/structure/B1343903.png)
